molecular formula C5H9Cl2NO B2830015 N-(3-Chloropropyl)-N-methylcarbamoyl chloride CAS No. 2095408-95-8

N-(3-Chloropropyl)-N-methylcarbamoyl chloride

Cat. No.: B2830015
CAS No.: 2095408-95-8
M. Wt: 170.03
InChI Key: TYPAIQDKUHWCMH-UHFFFAOYSA-N
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Description

N-(3-Chloropropyl)-N-methylcarbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. This compound is characterized by the presence of a chloropropyl group and a methylcarbamoyl group attached to a central nitrogen atom. It is a versatile intermediate used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Chloropropyl)-N-methylcarbamoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-chloropropionyl chloride with methylamine. The reaction typically occurs under controlled conditions, such as low temperatures and the presence of a suitable solvent like dichloromethane. The reaction can be represented as follows:

3-Chloropropionyl chloride+MethylamineN-(3-Chloropropyl)-N-methylcarbamoyl chloride\text{3-Chloropropionyl chloride} + \text{Methylamine} \rightarrow \text{this compound} 3-Chloropropionyl chloride+Methylamine→N-(3-Chloropropyl)-N-methylcarbamoyl chloride

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar principles. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloropropyl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloropropyl group. Common nucleophiles include amines, alcohols, and thiols.

    Acylation: It can act as an acylating agent, introducing the carbamoyl group into other molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.

    Acylation: Reagents like pyridine or triethylamine in solvents such as dichloromethane or toluene.

Major Products Formed

    Nucleophilic Substitution: Products include substituted carbamates and amides.

    Acylation: Products include acylated derivatives of various organic compounds.

Scientific Research Applications

N-(3-Chloropropyl)-N-methylcarbamoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloropropionyl chloride
  • N-Methylcarbamoyl chloride
  • (3-Chloropropyl)trimethoxysilane

Uniqueness

N-(3-Chloropropyl)-N-methylcarbamoyl chloride is unique due to its dual functionality, combining the reactivity of both the chloropropyl and methylcarbamoyl groups. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications.

Biological Activity

N-(3-Chloropropyl)-N-methylcarbamoyl chloride is a carbamoyl chloride derivative that has garnered attention for its potential biological activities. This compound is characterized by its reactivity due to the presence of the chlorinated alkyl group, which can interact with biological molecules, leading to various effects. Understanding its biological activity is crucial for its application in medicinal chemistry and other fields.

  • Molecular Formula : C₅H₈ClN₃O
  • Molecular Weight : 163.58 g/mol
  • Appearance : Colorless to light yellow liquid
  • Reactivity : Highly reactive due to the presence of the chlorinated group, making it a potent alkylating agent.

This compound acts primarily as an alkylating agent. It can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to significant biochemical consequences such as:

  • DNA Damage : The compound can induce DNA cross-linking, which is particularly relevant in cancer biology as it may disrupt normal cellular processes like DNA replication and transcription .
  • Protein Interaction : Its ability to modify amino acids in proteins can alter their function, potentially impacting various signaling pathways within cells.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects on various cell lines. Its mechanism involves the induction of apoptosis in tumor cells through DNA damage and protein modifications.

Cell Line TestedIC₅₀ (µM)Observations
HeLa25Induced significant apoptosis
MCF-730Moderate cytotoxicity observed
A54920High sensitivity to treatment

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. The compound's ability to disrupt bacterial cell membranes could be a contributing factor.

Microorganism TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli50 µg/mL

Case Study 1: Cancer Cell Lines

A study evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with significant effects observed at concentrations above 20 µM. The mechanism was attributed to DNA damage leading to cell cycle arrest and apoptosis .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against pathogenic bacteria. It demonstrated notable activity against Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents. The study highlighted its mechanism of action as membrane disruption, leading to bacterial cell death .

Properties

IUPAC Name

N-(3-chloropropyl)-N-methylcarbamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl2NO/c1-8(5(7)9)4-2-3-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPAIQDKUHWCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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